N-[2-(furan-2-carbonylamino)ethyl]furan-2-carboxamide
Description
N-[2-(Furan-2-carbonylamino)ethyl]furan-2-carboxamide is a bis-furan carboxamide derivative featuring two furan-2-carboxamide groups linked via an ethylamino spacer. Its molecular formula is C₁₂H₁₁N₂O₄ (molecular weight: 265.23 g/mol).
Properties
CAS No. |
49807-94-5 |
|---|---|
Molecular Formula |
C12H12N2O4 |
Molecular Weight |
248.23 g/mol |
IUPAC Name |
N-[2-(furan-2-carbonylamino)ethyl]furan-2-carboxamide |
InChI |
InChI=1S/C12H12N2O4/c15-11(9-3-1-7-17-9)13-5-6-14-12(16)10-4-2-8-18-10/h1-4,7-8H,5-6H2,(H,13,15)(H,14,16) |
InChI Key |
IBVXYNNDKRCJFW-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C(=O)NCCNC(=O)C2=CC=CO2 |
solubility |
30.5 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(furan-2-carbonylamino)ethyl]furan-2-carboxamide typically involves the reaction of furan-2-carboxylic acid with ethylenediamine in the presence of a coupling reagent. The reaction conditions often include the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and automated systems to control the reaction parameters precisely. The purification of the final product is typically achieved through recrystallization or chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
N-[2-(furan-2-carbonylamino)ethyl]furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The amide group can be reduced to form the corresponding amine.
Substitution: The hydrogen atoms on the furan ring can be substituted with various functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂) in the presence of a catalyst.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Halogenated or alkylated furan derivatives.
Scientific Research Applications
N-[2-(furan-2-carbonylamino)ethyl]furan-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antibacterial and antifungal agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of N-[2-(furan-2-carbonylamino)ethyl]furan-2-carboxamide involves its interaction with specific molecular targets within cells. The compound can inhibit the activity of certain enzymes or disrupt cellular processes, leading to its antibacterial, antifungal, or anticancer effects. The exact molecular pathways involved may vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Structural and Functional Differences
Substituents on the Furan Ring: The target compound lacks electron-withdrawing groups (e.g., nitro in 2A ), which are known to enhance reactivity and biological activity. In contrast, nitrofuran derivatives (e.g., 2A, 3B) exhibit potent antifungal and antibacterial properties due to the nitro group’s electrophilic nature .
Linker Flexibility: The ethylamino spacer in the target compound offers conformational flexibility, unlike rigid aromatic linkers in biphenyl derivatives () or fused-ring systems in naphthofuran analogs . Flexibility may influence pharmacokinetic properties such as membrane permeability.
Biological Activity: Diuretic Activity: 5-Nitro-furan-2-carboxamides () target urea transporters, demonstrating oral efficacy in preclinical models . Antipsychotic Potential: SIPI6398 (a furan-2-carboxamide derivative with a cyclohexyl-piperazine group) is an anti-schizophrenia drug in clinical trials, highlighting the therapeutic relevance of this scaffold .
Spectral and Physicochemical Comparisons
- NH Signals : The target compound’s NH groups are expected to resonate at δ ~8–10 ppm in ¹H NMR, similar to other carboxamides (e.g., 2A: δ ~10 ppm ).
- Melting Points: Derivatives with polar substituents (e.g., nitro or sulfonamide groups) generally exhibit higher melting points (2A: 178–180°C ; compound 24: 108–110°C ) compared to non-polar analogs.
Research Findings and Implications
- Synthetic Yields : Bis-furan carboxamides are typically synthesized in moderate yields (e.g., 70–89% for related compounds ), though the target compound’s yield is unspecified.
- Therapeutic Potential: While the target compound’s bioactivity is unreported, structural analogs show diverse applications: Antifungal: Nitrofurans (e.g., 3B) inhibit fungal growth via nitro-reductase activation . Diuretics: 5-Nitro-furan-2-carboxamides () reduce urea transport in renal cells .
Biological Activity
N-[2-(furan-2-carbonylamino)ethyl]furan-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound is characterized by its unique structural features, which include:
- Molecular Formula : C10H10N2O3
- Molecular Weight : 218.20 g/mol
- Functional Groups : Furan, carbonyl, and amide functionalities.
The presence of the furan moiety is particularly noteworthy as it contributes to the compound's reactivity and interaction with biological targets.
Mechanisms of Biological Activity
This compound exhibits various biological activities, primarily through interactions with cellular receptors and enzymes. Key mechanisms include:
- Cannabinoid Receptor Modulation : Studies indicate that the compound can modulate CB1 and CB2 cannabinoid receptors. This modulation is significant for therapeutic applications in pain management and neuroprotection.
- Antiviral Activity : Similar compounds have demonstrated antiviral properties, potentially inhibiting viral replication. For instance, derivatives of furan-containing compounds have shown efficacy against SARS-CoV-2 .
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the furan ring and amide group can significantly influence the compound's efficacy.
| Modification | Effect on Activity |
|---|---|
| Substitution on furan ring | Enhanced receptor binding affinity |
| Alteration of amide nitrogen | Changes in solubility and bioavailability |
Research has shown that specific substitutions can improve anti-inflammatory and anticancer activities, highlighting the importance of structural modifications in drug design .
Case Studies and Research Findings
-
Cannabinoid Receptor Interaction Studies :
- Fluorometric imaging assays were employed to evaluate calcium mobilization as an indicator of receptor activation. The findings suggest that this compound can effectively activate cannabinoid receptors, indicating its potential as a therapeutic agent for conditions like chronic pain.
- Antiviral Screening :
- Anti-Cancer Potential :
Q & A
Basic: What are the critical considerations for synthesizing N-[2-(furan-2-carbonylamino)ethyl]furan-2-carboxamide?
Methodological Answer:
Synthesis typically involves coupling furan-2-carbonyl chloride with ethylenediamine derivatives under reflux in solvents like dichloromethane or acetonitrile. Key steps include:
- Amide bond formation : Use of bases (e.g., triethylamine) to deprotonate amines and facilitate nucleophilic attack on the carbonyl carbon .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates but require careful removal to avoid impurities .
- Purification : Recrystallization or column chromatography ensures high purity (>95%), confirmed via HPLC and NMR .
Advanced: How can crystallographic and computational structural data discrepancies be resolved for this compound?
Methodological Answer:
Discrepancies between X-ray diffraction (XRD) and computational models (e.g., DFT) arise from dynamic vs. static structural features. Resolution strategies include:
- High-resolution XRD : Refine hydrogen-bonding networks (e.g., N–H⋯O interactions in ) and π-π stacking distances (Cg–Cg = 3.84 Å) .
- DFT optimization : Account for solvent effects (e.g., DMF in ) and intramolecular forces (e.g., nitro-group distortion in ) .
- Comparative analysis : Overlay experimental and theoretical dihedral angles (e.g., 89.4° vs. 78.5° for chromene-furan interactions) .
Basic: What spectroscopic techniques are essential for characterizing this compound?
Methodological Answer:
- 1H/13C NMR : Identify furan protons (δ 6.25–7.52 ppm) and carboxamide carbonyl signals (δ ~165–170 ppm) .
- FT-IR : Confirm amide N–H stretches (~3310 cm⁻¹) and C=O vibrations (~1650 cm⁻¹) .
- Mass spectrometry : Validate molecular weight (e.g., [M+H]+ = 424.2 in ) .
Advanced: How can reaction yields be optimized for multi-step syntheses involving thioether or urea linkages?
Methodological Answer:
- Thioether formation : Use thiourea intermediates with controlled pH (neutral to slightly basic) to avoid disulfide byproducts .
- Urea linkage : Employ carbodiimide coupling agents (e.g., EDC/HOBt) for efficient amine-isocyanate reactions .
- Temperature control : Maintain 0–5°C during exothermic steps (e.g., thiol oxidation) to prevent decomposition .
Basic: What structural features influence this compound’s biological activity?
Methodological Answer:
- Furan-thiophene motifs : Enhance π-π stacking with aromatic residues in target proteins (e.g., STING pathway activation in ) .
- Carboxamide flexibility : Ethylenediamine spacers allow conformational adaptability for receptor binding .
- Electron-withdrawing groups : Fluorine or nitro substituents modulate bioavailability and metabolic stability .
Advanced: How should researchers design assays to address conflicting reports on anticancer activity?
Methodological Answer:
- Dose-response profiling : Use MTT assays across cell lines (e.g., HCT-116 in ) to establish IC50 variability .
- Pathway-specific analysis : Quantify STING pathway biomarkers (e.g., IFN-β levels) via ELISA or qPCR .
- Comparative studies : Test analogs (e.g., thiazole vs. oxadiazole derivatives in ) to isolate structural contributors .
Basic: What computational tools are used to predict this compound’s mechanism of action?
Methodological Answer:
- Molecular docking : Simulate binding to STING or kinase targets using AutoDock/Vina .
- QSAR modeling : Correlate substituent effects (e.g., methoxy vs. fluorine in ) with activity .
- MD simulations : Analyze stability of hydrogen-bonded networks (e.g., solvent interactions in ) .
Advanced: How can researchers validate weak intermolecular interactions (e.g., C–H⋯O) in crystal packing?
Methodological Answer:
- High-resolution XRD : Resolve short contacts (e.g., C2–H2⋯O2 = 2.615 Å in ) with synchrotron radiation .
- Hirshfeld surface analysis : Map interaction ratios (e.g., O⋯H contributions >20% in ) .
- Theoretical studies : Compare DFT-calculated interaction energies with crystallographic data .
Basic: What are the stability challenges for this compound under experimental conditions?
Methodological Answer:
- Light sensitivity : Store in amber vials to prevent furan ring photodegradation .
- Hydrolysis : Avoid aqueous buffers at high pH (>8) to protect carboxamide bonds .
- Thermal stability : Conduct TGA analysis to determine decomposition thresholds (>150°C in ) .
Advanced: How can researchers leverage structural analogs to overcome solubility limitations?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
